molecular formula C7H12N2S B3023015 5-(2-Methylpropyl)-1,3-thiazol-2-amine CAS No. 267658-06-0

5-(2-Methylpropyl)-1,3-thiazol-2-amine

Cat. No. B3023015
CAS RN: 267658-06-0
M. Wt: 156.25 g/mol
InChI Key: HJPHDUJIOVUDFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts used, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This can include its reactivity, common reactions it undergoes, and the products of those reactions .


Physical And Chemical Properties Analysis

This involves understanding the compound’s physical and chemical properties such as melting point, boiling point, solubility, density, molar mass, and molecular formula .

Scientific Research Applications

Pharmaceutical Applications

Thiazole derivatives have been extensively studied for their pharmaceutical applications. One of the key areas of interest is their role as immune response modifiers. For example, imiquimod, a compound closely related to the class of thiazoles, has shown significant promise as a topical agent for treating various skin disorders due to its ability to stimulate the immune system through localized induction of cytokines (Syed, 2001). Additionally, thiazole derivatives have found applications as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor agents, highlighting their versatility and potential in drug development (Leoni et al., 2014).

Materials Science and Catalysis

Thiazole derivatives also play a crucial role in materials science, especially in the development of functional materials for environmental and industrial applications. The synthesis and application of these compounds in creating novel materials, such as metal-organic frameworks (MOFs) with amine functionalities, demonstrate their importance. Amine-functionalized MOFs, for instance, show promising applications in CO2 capture due to the strong interaction between CO2 and basic amino functionalities (Lin et al., 2016).

Chemical Synthesis

In chemical synthesis, thiazole and its derivatives serve as key intermediates and building blocks for the construction of more complex molecules. Their utility in synthesis encompasses the creation of heterocyclic compounds and the exploration of novel synthetic pathways, highlighting their significance in advancing chemical research and development (Gomaa & Ali, 2020).

Mechanism of Action

The mechanism of action of a compound describes how it interacts at the molecular level. For drugs, this often involves the specific biochemical interaction through which the drug substance produces its pharmacological effect .

Safety and Hazards

Safety and hazards analysis involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

Future directions could involve potential applications of the compound, ongoing research into its properties and uses, and areas where further study is needed .

properties

IUPAC Name

5-(2-methylpropyl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-5(2)3-6-4-9-7(8)10-6/h4-5H,3H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPHDUJIOVUDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methylpropyl)-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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